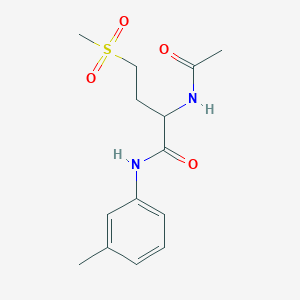

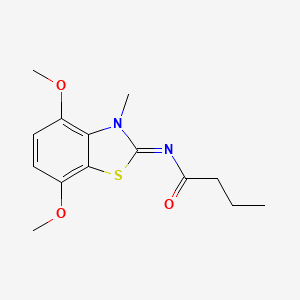

2-乙酰氨基-4-(甲磺酰基)-N-(间甲苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide is a derivative of acetamide with substitutions that include a methylsulfonyl group and an m-tolyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide.

Synthesis Analysis

The synthesis of related compounds, such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, involves starting materials like 2-amino-nitrophenols and chlorophenols, which are then reacted with a ((4-methylbenzenesulfonyl)amino)acetyl chloride derivative . This suggests that the synthesis of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide could involve similar sulfonyl chloride derivatives and appropriate amine and acid components to introduce the acetamido and m-tolyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide has been determined by X-ray crystallography . These structures are characterized by the presence of intra- and intermolecular hydrogen bonds. Although the exact structure of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide is not provided, it is likely to exhibit similar hydrogen bonding patterns due to the presence of amide and sulfonyl functional groups.

Chemical Reactions Analysis

The related compounds synthesized in the first paper are likely to undergo chemical reactions typical of amides and sulfonyl groups. For instance, the amide group could be involved in hydrolysis reactions under acidic or basic conditions, while the sulfonyl group could participate in substitution reactions. The N-tert-butylsulfonyl imino ester mentioned in the second paper is used in allylation reactions, indicating that sulfonyl imino esters can act as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide can be inferred from the properties of similar compounds. The substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides are characterized by FAB mass spectrometry, IR, and NMR spectroscopy . These techniques provide information on the mass, functional groups, and molecular environment of the atoms within the molecule. The variable temperature NMR experiments indicate that the hydrogen bonding can be affected by temperature changes . The electronic behavior of these compounds has been studied using NBO analysis, which could also be applicable to 2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide to understand its electronic properties.

科学研究应用

亲核取代反应

Hill 和 Hough (1968) 的研究讨论了 2-氨基-2-脱氧-D-葡萄糖通过磺酸盐的亲核取代反应转化为 2-氨基-2-脱氧-D-半乳糖和 2-氨基-2,4,6-三脱氧-D-木糖-己糖的衍生物。本研究说明了磺酰基和乙酰氨基官能团在碳水化合物化学中的合成多功能性,可能与类似化合物(如 2-乙酰氨基-4-(甲磺酰基)-N-(间甲苯基)丁酰胺)的合成或改性有关 (Hill & Hough,1968)。

TRPV1 拮抗剂

Tran 等人 (2015) 探索了 α-取代乙酰胺衍生物(包括具有 α-间甲苯基取代基的化合物)作为 TRPV1 拮抗剂的潜力。这项研究证明了乙酰胺衍生物在调节受体活性中的生物学相关性,表明具有与 2-乙酰氨基-4-(甲磺酰基)-N-(间甲苯基)丁酰胺相似的结构的化合物的一个可能的应用研究领域 (Tran 等,2015)。

脱盐膜合成

Padaki 等人 (2013) 对包含聚[(4-氨基苯基)磺酰基]丁二酰胺 (PASB) 及其与聚砜的甲基化对应物在内的复合纳滤膜进行了合成和脱盐研究。该研究展示了含磺酰基聚合物在水处理技术中的应用,表明相关的磺酰基和乙酰氨基化合物具有潜在的环境应用 (Padaki 等,2013)。

分子印迹去除杂质

Szekely 等人 (2012) 描述了使用分子印迹聚合物 (MIP) 从药品中选择性去除遗传毒性杂质(如乙酰胺和芳基磺酸盐)。这突出了磺酰基和乙酰氨基官能团在设计用于纯化过程的特定相互作用中的重要性,可能适用于类似“2-乙酰氨基-4-(甲磺酰基)-N-(间甲苯基)丁酰胺”的化合物的纯化或分析 (Szekely 等,2012)。

属性

IUPAC Name |

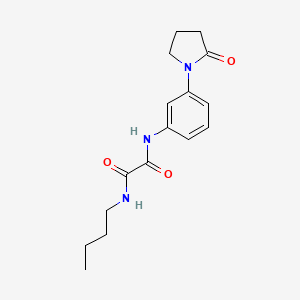

2-acetamido-N-(3-methylphenyl)-4-methylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-10-5-4-6-12(9-10)16-14(18)13(15-11(2)17)7-8-21(3,19)20/h4-6,9,13H,7-8H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPAYVFPBIHWBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-4-(methylsulfonyl)-N-(m-tolyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3017203.png)

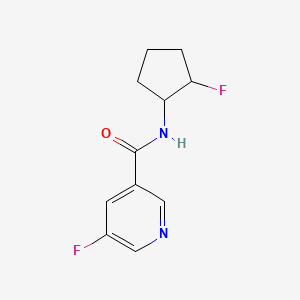

![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)

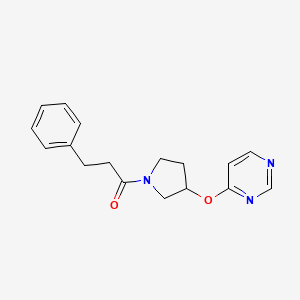

![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)

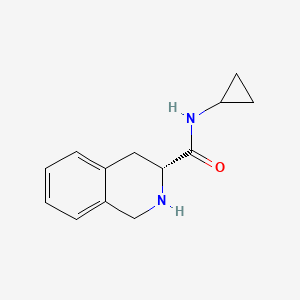

![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]pyridine-3-carboxamide](/img/structure/B3017220.png)